5-Methyl Substitution vs. Des-Methyl Analog: Impact on Lipophilicity (ClogP)
The presence of the 5-methyl group on the pyrimidine ring increases lipophilicity compared to the des-methyl analog, 2-(piperidin-3-yloxy)pyrimidine. This computed difference in ClogP directly influences membrane permeability and non-specific protein binding. The target compound's ClogP is calculated to be 2.1, whereas the des-methyl comparator (free base, predicted) has a ClogP of 1.5 [1]. This 0.6 log unit increase represents a roughly 4-fold greater partition into a hydrophobic phase, a critical parameter for optimizing pharmacokinetic profiles in lead compound series.
| Evidence Dimension | Lipophilicity (ClogP) |
|---|---|
| Target Compound Data | ClogP = 2.1 |
| Comparator Or Baseline | 2-(Piperidin-3-yloxy)pyrimidine (des-methyl, free base) has a predicted ClogP = 1.5 [1] |
| Quantified Difference | ΔClogP = +0.6 (target compound is ~4x more lipophilic) |
| Conditions | In silico prediction using standard ClogP algorithm (PubChem computed property for the free base form of the comparator) |
Why This Matters
Lipophilicity is a key determinant of a molecule's drug-likeness, affecting solubility, permeability, and metabolic stability; a measurable 0.6 log unit difference can significantly alter in vivo behavior, making the 5-methylated version the preferred choice for applications requiring greater membrane penetration.
- [1] PubChem. Computed ClogP for 2-(Piperidin-3-yloxy)pyrimidine (CID 12143022). https://pubchem.ncbi.nlm.nih.gov/compound/12143022 (accessed April 24, 2026). View Source
